molecular formula C22H46O6 B1204753 Pentaethylene glycol monododecyl ether CAS No. 3055-95-6

Pentaethylene glycol monododecyl ether

Cat. No. B1204753
CAS RN: 3055-95-6
M. Wt: 406.6 g/mol
InChI Key: LAPRIVJANDLWOK-UHFFFAOYSA-N
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Description

Pentaethylene glycol monododecyl ether (C12E5) is a nonionic surfactant . It is formed by the ethoxylation chemical reaction of dodecanol (lauryl alcohol) to give a material with 5 repeat units of ethylene glycol .


Synthesis Analysis

The synthesis of Pentaethylene glycol monododecyl ether involves the ethoxylation of dodecanol (lauryl alcohol) to produce a material with 5 repeat units of ethylene glycol .


Molecular Structure Analysis

The linear formula of Pentaethylene glycol monododecyl ether is CH3(CH2)11(OCH2CH2)5OH . It has a molecular weight of 406.60 .


Chemical Reactions Analysis

Pentaethylene glycol monododecyl ether is formed by the ethoxylation chemical reaction of dodecanol (lauryl alcohol) to give a material with 5 repeat units of ethylene glycol .


Physical And Chemical Properties Analysis

Pentaethylene glycol monododecyl ether has a density of 0.963 g/mL at 20 °C . It has a molecular weight of 406.60 g/mol .

Scientific Research Applications

Drug Transporter Assay

Pentaethylene glycol monododecyl ether: is suitable for use in drug transporter assays . These assays are critical for understanding how drugs are absorbed, distributed, and excreted in the body. The compound’s properties make it an excellent candidate for studying drug solubility and transport across biological membranes.

Surface Modification of Hydrophobic Polymers

This compound has been used for the water-resistant surface modification of hydrophobic polymers . It spontaneously blooms to the surface of spin-cast hydrophobic polyisoprenes, creating hydrophilic surfaces. This application is significant for the chemical modification of rubbery polymers, offering insights into complex behaviors and stability against dissolution.

Study of Aggregate Size and Morphology

In scientific research, Pentaethylene glycol monododecyl ether has been utilized to investigate the size and morphology of aggregates . This is particularly relevant in the study of colloidal systems and nanomaterials, where understanding the aggregation process is essential for material design and application.

Vesicle Formation in Biological Membranes

The compound plays a role in the study of biological membranes and cell biology. At a certain concentration, it can form multilamellar vesicles under shear rate, which are crucial for understanding the structure and function of biological membranes .

Molecular Dynamics Simulations

Pentaethylene glycol monododecyl ether: has been the subject of molecular dynamics computer simulations to investigate its dynamic properties when adsorbed at air/water and oil/water interfaces . These studies provide detailed insights into the molecular orientation of surfactant molecules, which is vital for applications in emulsions and formulations.

Regulatory and Safety Assessments

The compound is listed in regulatory databases, which indicates its relevance in safety assessments and compliance with regulatory standards. Understanding its classification, labeling, and hazard statements is crucial for its safe handling and use in various applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPRIVJANDLWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058632
Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Pentaethylene glycol monododecyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Laureth-5

CAS RN

3055-95-6
Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-95-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laureth-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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